

# In-Depth Technical Guide: 1-Boc-3-carbamoylpiperidine

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## Compound of Interest

Compound Name: 1-Boc-3-carbamoylpiperidine

Cat. No.: B1283295

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Boc-3-carbamoylpiperidine**, a key building block in medicinal chemistry. It details its synthesis, chemical properties, and its role as a versatile intermediate in the development of novel therapeutics.

## Core Compound Properties

**1-Boc-3-carbamoylpiperidine**, also known as tert-butyl 3-carbamoylpiperidine-1-carboxylate or 1-Boc-nipecotamide, is a derivative of piperidine. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and facilitates its use in multi-step organic syntheses.<sup>[1]</sup> The carbamoyl group at the 3-position provides a handle for further chemical modifications, making it a valuable synthon for creating diverse molecular architectures.<sup>[2]</sup>

Property	Value	Reference
CAS Number	91419-49-7	[1]
Molecular Formula	C <sub>11</sub> H <sub>20</sub> N <sub>2</sub> O <sub>3</sub>	[1]
Molecular Weight	228.29 g/mol	[1]
Synonyms	tert-butyl 3-(aminocarbonyl)-1-piperidinecarboxylate, 1-N-Boc-3-carbamoylpiperidine, 1-N-Boc-nipecotamide	[3][4]
Appearance	White solid	[1]
Purity	≥ 96% (HPLC)	[1]
Storage Conditions	0-8 °C	[1]

## Synthesis of 1-Boc-3-carbamoylpiperidine

The primary synthetic route to **1-Boc-3-carbamoylpiperidine** involves the amidation of its corresponding carboxylic acid, 1-Boc-piperidine-3-carboxylic acid (also known as 1-Boc-nipecotic acid). This transformation can be achieved through several methods, with the ammonolysis of an activated carboxylic acid derivative being a common approach.

A representative synthesis involves the conversion of the carboxylic acid to an ester, followed by reaction with ammonia. A Chinese patent describes a method for preparing N-Boc-3-aminopiperidine that proceeds through the formation of "N-Boc-3-piperidine formamide" (likely a mistranslation of carboxamide) from the corresponding ethyl ester.[5]

## Experimental Protocol: Ammonolysis of N-Boc-3-piperidine Ethyl Formate

This protocol is adapted from the general principles of ammonolysis and the procedures outlined for similar compounds in the literature.[5]

Materials:

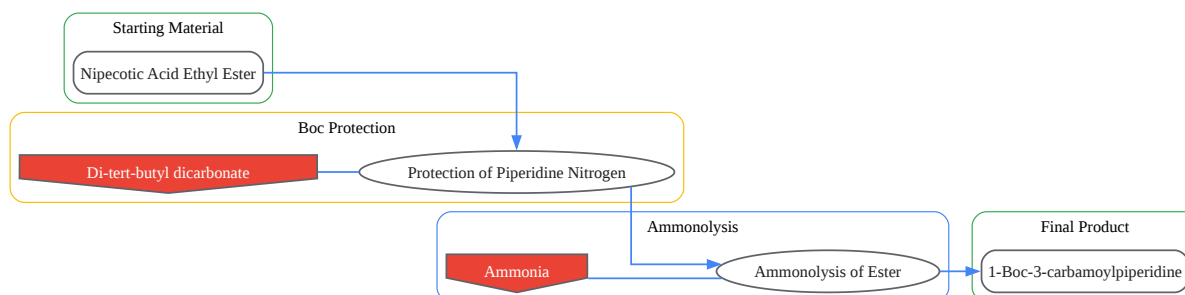
- N-Boc-3-piperidine ethyl formate

- 1,4-Dioxane
- Ammonia (gas or saturated solution in a suitable solvent)

Procedure:

- Dissolve N-Boc-3-piperidine ethyl formate in 1,4-dioxane in a pressure-resistant vessel.
- Cool the solution to 0-10 °C.
- Introduce ammonia into the solution. This can be done by bubbling ammonia gas through the solution or by adding a saturated solution of ammonia in an organic solvent.
- Seal the vessel and stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion of the reaction, carefully vent the reaction vessel.
- Remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield **1-Boc-3-carbamoylpiperidine**.

## Synthesis Workflow



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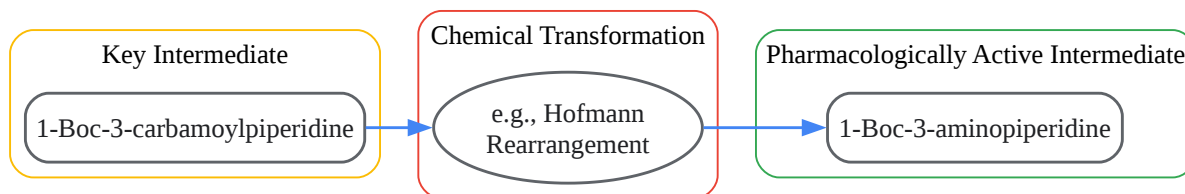
Caption: General workflow for the synthesis of **1-Boc-3-carbamoylpiperidine**.

## Applications in Drug Development

Piperidine derivatives are crucial scaffolds in medicinal chemistry, frequently found in drugs targeting a wide range of conditions, including neurological disorders.[1] **1-Boc-3-carbamoylpiperidine** serves as a versatile building block for the synthesis of more complex pharmaceutical intermediates. For instance, the related compound, (R)-1-Boc-3-aminopiperidine, is a key intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors like alogliptin and linagliptin, which are used to treat type 2 diabetes.[6] The carbamoyl moiety of **1-Boc-3-carbamoylpiperidine** can be a precursor to the amine in these types of molecules through reactions like the Hofmann rearrangement.

## Logical Relationship in Synthesis

The synthetic relationship between **1-Boc-3-carbamoylpiperidine** and its downstream products highlights its importance as a key intermediate. The transformation of the carbamoyl group is a critical step in creating more complex and biologically active molecules.



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Caption: Synthetic utility of **1-Boc-3-carbamoylpiperidine**.

## Analytical Data

While specific, detailed spectral data for **1-Boc-3-carbamoylpiperidine** is not readily available in peer-reviewed literature, the following table outlines the expected analytical characterization based on its structure and data from similar compounds.

Analytical Technique	Expected Observations
$^1\text{H}$ NMR	Signals corresponding to the Boc group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.5-4.0 ppm), and amide protons (broad singlets, ~5.5-7.5 ppm).
$^{13}\text{C}$ NMR	Resonances for the Boc carbonyl carbon (~155 ppm), quaternary carbon of the Boc group (~80 ppm), methyl carbons of the Boc group (~28 ppm), piperidine ring carbons, and the carbamoyl carbon.
IR Spectroscopy	Characteristic absorptions for N-H stretching of the amide (~3400-3200 $\text{cm}^{-1}$ ), C=O stretching of the Boc group (~1680 $\text{cm}^{-1}$ ), and C=O stretching of the amide (Amide I band, ~1650 $\text{cm}^{-1}$ ).
Mass Spectrometry	A molecular ion peak ( $\text{M}^+$ ) or pseudomolecular ion peaks (e.g., $[\text{M}+\text{H}]^+$ , $[\text{M}+\text{Na}]^+$ ) corresponding to the molecular weight of 228.29.

This technical guide provides a foundational understanding of **1-Boc-3-carbamoylpiperidine** for researchers and professionals in drug development. Its role as a stable and versatile intermediate makes it a valuable component in the synthesis of novel therapeutic agents.

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